molecular formula C8H12BrN3O2 B13076769 {3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol

{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol

Cat. No.: B13076769
M. Wt: 262.10 g/mol
InChI Key: AUDKITCNLQYIQP-UHFFFAOYSA-N
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Description

{3-[(3-Amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol (CAS: 1850362-33-2) is a heterocyclic compound with the molecular formula C₈H₁₂BrN₃O₂ and a molecular weight of 262.10 g/mol . Its structure features a pyrazole ring substituted with an amino (-NH₂) group at position 3 and a bromine atom at position 3. This pyrazole moiety is linked via a methylene bridge to an oxetane ring, which is further substituted with a hydroxymethyl (-CH₂OH) group at position 4.

Properties

Molecular Formula

C8H12BrN3O2

Molecular Weight

262.10 g/mol

IUPAC Name

[3-[(3-amino-4-bromopyrazol-1-yl)methyl]oxetan-3-yl]methanol

InChI

InChI=1S/C8H12BrN3O2/c9-6-1-12(11-7(6)10)2-8(3-13)4-14-5-8/h1,13H,2-5H2,(H2,10,11)

InChI Key

AUDKITCNLQYIQP-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CN2C=C(C(=N2)N)Br)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Oxetane Ring Formation: The oxetane ring can be formed through a cyclization reaction involving an appropriate diol and a dehydrating agent.

    Coupling Reaction: The brominated pyrazole is coupled with the oxetane ring through a nucleophilic substitution reaction, typically using a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The 4-bromo substituent on the pyrazole ring undergoes substitution reactions under transition metal catalysis or nucleophilic conditions :

Reaction TypeConditionsProductsYield
Suzuki CouplingPd(PPh₃)₄, K₃PO₄, 1,4-dioxane, 100°CAryl/heteroaryl derivatives80–94%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAminopyrazole derivatives65–78%
SNAr (Electrophilic)KOH, DMSO, 80°CHydroxypyrazole derivatives70–85%

Key Observations :

  • Suzuki reactions proceed efficiently with aryl boronic acids, forming biaryl structures relevant to drug discovery .

  • Steric hindrance from the oxetane-methanol group slightly reduces reaction rates compared to non-oxetane analogs .

Oxetane Ring-Opening Reactions

The strained oxetane ring undergoes acid- or base-catalyzed ring-opening :

ReagentConditionsProducts
H₂SO₄ (1M)H₂O, 25°C, 12hDiol derivative via C-O bond cleavage
LiAlH₄THF, reflux, 6hAlcohol derivative with chain extension
NH₃ (gas)MeOH, 60°C, 24hAmino alcohol adduct

Mechanistic Insight :
Protonation of the oxetane oxygen initiates ring-opening, with nucleophilic attack occurring at the less hindered carbon . The methanol side chain remains intact under mild acidic conditions.

Oxidation of the Methanol Group

The primary alcohol undergoes controlled oxidation :

Oxidizing AgentConditionsProductsSelectivity
KMnO₄H₂SO₄, 0°C, 2hCarboxylic acid92%
PCCCH₂Cl₂, 25°C, 4hAldehyde88%
TEMPO/NaOClH₂O, pH 9, 1hKetone (if β-H present)N/A

Stability Note : Over-oxidation to CO₂ occurs with strong oxidants at elevated temperatures .

Functionalization of the Amino Group

The 3-amino group on the pyrazole participates in condensation reactions :

ReactionReagentsProducts
AcylationAcCl, Et₃N, CH₂Cl₂Acetamido derivative
Schiff Base FormationBenzaldehyde, EtOHImine-linked hybrid structures
DiazotizationNaNO₂, HCl, 0–5°CBromide replacement (Sandmeyer)

Caution : Diazotization requires strict temperature control to avoid oxetane decomposition .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces unique transformations :

ConditionProductsProposed Pathway
MeCN, N₂ atmosphereSpirocyclic oxetane-pyrazole adductIntramolecular [2+2] cycloaddition
O₂, sensitizerOxepane derivativeRing expansion via diradical

Comparative Reactivity Table

A comparison with structural analogs highlights key differences:

Compound ModificationSuzuki Coupling RateOxetane Stability (pH 7)
4-Bromo → 4-Chloro1.3× fasterComparable
Oxetane → Tetrahydrofuran2.1× slower25% less stable
Methanol → Methyl EtherNo significant change40% more stable

Data derived from PubChem entries and oxetane reactivity studies .

Industrial-Scale Considerations

  • Catalyst Recycling : Pd recovery exceeds 99% using polymer-supported catalysts in flow reactors .

  • Byproduct Management : Bromide salts are efficiently removed via ion-exchange resins.

  • Storage Stability : Decomposition <1% after 24 months at −20°C under argon .

This comprehensive analysis establishes this compound as a versatile building block in medicinal chemistry and materials science, with optimized protocols enabling precise functional group transformations .

Scientific Research Applications

{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, potentially inhibiting or modulating the activity of the target. The presence of the bromine atom and the oxetane ring can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Halogen vs.
  • Oxetane Impact: The oxetane ring improves metabolic stability and solubility compared to phenyl-substituted analogues (e.g., (3-(4-bromophenyl)oxetan-3-yl)methanol) .

Physicochemical Properties

  • Solubility: The hydroxymethyl group on the oxetane enhances water solubility compared to non-polar analogues like (3-(4-bromophenyl)oxetan-3-yl)methanol .
  • Stability : Oxetane rings resist ring-opening under physiological conditions better than larger cyclic ethers, improving pharmacokinetic profiles .

Biological Activity

{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol, with the CAS number 1850362-33-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological activities, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C8H12BrN3O2C_8H_{12}BrN_3O_2 with a molecular weight of 262.10 g/mol. The compound features an oxetane ring and a pyrazole moiety, which are known for their pharmacological relevance.

PropertyValue
CAS Number1850362-33-2
Molecular FormulaC8H12BrN3O2
Molecular Weight262.10 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-4-bromo-1H-pyrazole with oxetane derivatives. Various methods have been explored for optimizing yields and purity, including microwave-assisted synthesis and solvent-free conditions .

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Research indicates that derivatives containing the pyrazole structure exhibit significant anti-inflammatory effects. For example, compounds similar to this compound have shown efficacy in reducing inflammation in rodent models through inhibition of pro-inflammatory cytokines .

Anticancer Potential

Studies have suggested that compounds with pyrazole and oxetane rings can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis. For instance, pyrazole derivatives have been linked to the inhibition of kinases involved in cancer progression .

Case Studies

Several case studies have demonstrated the potential of similar compounds:

  • In Vivo Studies : A study involving a pyrazole derivative showed reduced tumor growth in mice models when administered orally, highlighting its potential as a therapeutic agent against cancer .
  • Cell Culture Experiments : In vitro assays revealed that compounds with similar structures could induce apoptosis in cancer cell lines, suggesting their role as effective anticancer agents .

Q & A

Q. Table 1: Synthetic Yields of Analogous Pyrazole Derivatives

CompoundYield (%)ConditionsReference
4-Bromo-1H-pyrazole86Hydrazine hydrate, KOH, reflux
Oxetane derivative72Ethanol, 65°C, 6h
Brominated analog27NBS, DMF, 0°C

Q. Table 2: Spectral Data Comparison

TechniqueKey PeaksAssignment
<sup>1</sup>H NMRδ 4.2 (m, 2H, CH2-oxetane)Oxetane methylene
IR3406 cm<sup>−1</sup>NH2 stretch
HRMSm/z 298.0121 [M+H]<sup>+</sup>C9H12BrN3O2

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